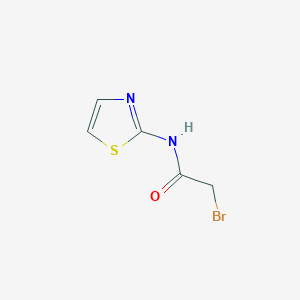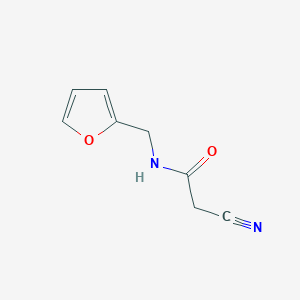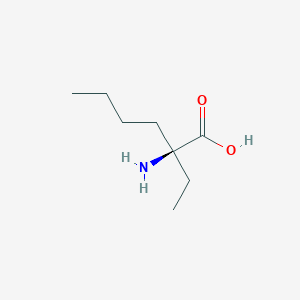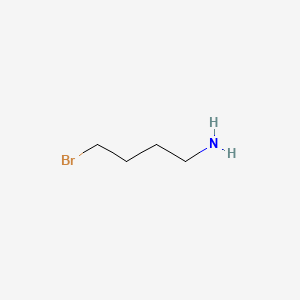
1-乙酰氨基环戊烷-1-羧酸
描述
1-Acetamidocyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Acetamidocyclopentane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Acetamidocyclopentane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetamidocyclopentane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农业
在农业领域,该化合物可用于研究其在植物生理学中的作用,特别是乙烯的合成,乙烯是一种与果实成熟有关的激素。 其结构类似物,1-氨基环丙烷-1-羧酸 (ACC),是乙烯的前体 。通过研究其对乙烯产生的影响,研究人员有可能提高作物产量和货架期。
材料科学
1-乙酰氨基环戊烷-1-羧酸: 可用于材料科学领域对表面的功能化处理。 其羧酸基团允许其轻松地与各种基底结合,这可能有利于创造具有特定性能的新材料,例如增强耐久性或耐化学性 .
药理学
该化合物在药理学中的作用可用于药物设计和递送。 其羧酸部分可用于改善药物分子的药代动力学特性,增强其在体内的吸收和分布 .
有机合成
最后,在有机合成中,1-乙酰氨基环戊烷-1-羧酸 可作为合成多种有机化合物的构建块。 其反应性羧酸基团使其成为形成酰胺、酯和其他衍生物的多功能前体,这些衍生物在复杂有机分子的合成中至关重要 .
生化分析
Biochemical Properties
1-Acetamidocyclopentane-1-carboxylic acid plays a significant role in biochemical reactions as a Bronsted acid, capable of donating a proton to a Bronsted base . It interacts with various enzymes and proteins, including those involved in amino acid metabolism. The compound’s interactions with these biomolecules are crucial for maintaining cellular homeostasis and facilitating metabolic processes.
Cellular Effects
1-Acetamidocyclopentane-1-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific enzymes and proteins. These interactions can lead to changes in cellular behavior, such as altered gene expression and metabolic flux .
Molecular Mechanism
At the molecular level, 1-Acetamidocyclopentane-1-carboxylic acid exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. These interactions can lead to changes in gene expression and the overall metabolic state of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Acetamidocyclopentane-1-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of 1-Acetamidocyclopentane-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
1-Acetamidocyclopentane-1-carboxylic acid is involved in various metabolic pathways, including those related to amino acid metabolism. It interacts with specific enzymes and cofactors to facilitate the conversion of substrates into products. These interactions can influence metabolic flux and the levels of metabolites within the cell .
Transport and Distribution
Within cells and tissues, 1-Acetamidocyclopentane-1-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions help to regulate the localization and accumulation of the compound, ensuring that it reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of 1-Acetamidocyclopentane-1-carboxylic acid is determined by specific targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects .
属性
IUPAC Name |
1-acetamidocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-8(7(11)12)4-2-3-5-8/h2-5H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLJYVSRHSZWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281738 | |
| Record name | 1-(acetylamino)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4854-46-0 | |
| Record name | MLS000738007 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(acetylamino)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















